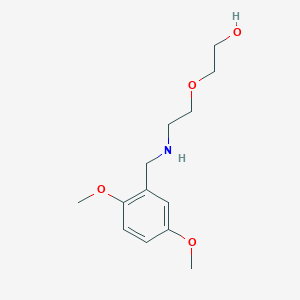

2-(2-((2,5-Dimethoxybenzyl)amino)ethoxy)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[(2,5-dimethoxyphenyl)methylamino]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-16-12-3-4-13(17-2)11(9-12)10-14-5-7-18-8-6-15/h3-4,9,14-15H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCNHYDEWBHALG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2,5-Dimethoxybenzyl)amino)ethoxy)ethanol typically involves the reaction of 2,5-dimethoxybenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-((2,5-Dimethoxybenzyl)amino)ethoxy)ethanol may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-((2,5-Dimethoxybenzyl)amino)ethoxy)ethanol can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form a primary amine.

Substitution: The ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) can be employed.

Major Products Formed

Oxidation: Formation of 2-(2-((2,5-Dimethoxybenzyl)amino)ethoxy)acetaldehyde.

Reduction: Formation of 2-(2-((2,5-Dimethoxybenzyl)amino)ethoxy)ethanamine.

Substitution: Formation of various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Drug Development

The compound's structural characteristics allow it to serve as a scaffold in drug design. It can be utilized in:

- Solid-Phase Peptide Synthesis (SPPS) : The compound can be employed to synthesize peptides with high efficiency and yield. Its derivatives have shown promise in developing new therapeutic agents targeting various diseases .

- Lead Optimization : Researchers can modify the compound to enhance the efficacy of lead compounds in drug discovery processes .

Recent studies have indicated potential biological activities associated with this compound:

- Antibacterial Properties : Variants of the compound have been tested against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, showing significant antibacterial activity .

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Gas Treatment

The compound is utilized in gas treating processes, specifically for removing carbon dioxide (CO₂) and hydrogen sulfide (H₂S) from industrial emissions. This application is crucial for environmental sustainability efforts aimed at reducing greenhouse gas emissions .

Surfactants and Corrosion Inhibitors

As a surfactant, 2-(2-((2,5-Dimethoxybenzyl)amino)ethoxy)ethanol is effective in:

- Corrosion Inhibition : Its cationic nature allows it to function as a corrosion inhibitor in metalworking fluids.

- Biocidal Applications : It has been evaluated for use against sulfate-reducing microorganisms in oilfield applications .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Drug Development | US7038078B2 | Demonstrated high efficiency in synthesizing polystyrene-polyethylene glycol-like resins with excellent swelling characteristics suitable for drug delivery systems. |

| Biological Activity | RSC Advances | Tested various derivatives against common bacterial strains; some showed MIC values indicating strong antibacterial activity. |

| Gas Treatment | BASF Product Finder | Highlighted the effectiveness of aminoethoxyethanol derivatives in removing CO₂ and H₂S from industrial gases. |

Mechanism of Action

The mechanism of action of 2-(2-((2,5-Dimethoxybenzyl)amino)ethoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Molecular Comparison of Selected Compounds

Key Observations :

- The triazine-containing analog () exhibits a rigid heterocyclic core, favoring applications in materials science or agrochemicals due to its hydrogen-bonding capacity .

- The tetramethylbutylphenoxy derivative () has a bulky hydrophobic group, making it suitable for surfactant or emulsifier formulations .

Physical and Chemical Properties

Table 2: Physical Properties Comparison

Analysis :

- The target compound’s higher boiling point (395°C vs. 202°C for DEGEE) reflects reduced volatility, likely due to its larger molecular weight and aromatic stabilization .

- Solubility: While DEGEE is fully water-miscible, the dimethoxybenzyl group in the target compound reduces hydrophilicity, favoring solubility in organic solvents like DMF or ethanol .

Biological Activity

2-(2-((2,5-Dimethoxybenzyl)amino)ethoxy)ethanol is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic and neurological disorders. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 235.29 g/mol

- Functional Groups : The presence of a dimethoxybenzyl group and an aminoethoxy chain contributes to its biological properties.

The biological activity of 2-(2-((2,5-Dimethoxybenzyl)amino)ethoxy)ethanol is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to glucose metabolism.

Enzyme Inhibition

Research indicates that compounds structurally similar to 2-(2-((2,5-Dimethoxybenzyl)amino)ethoxy)ethanol exhibit inhibitory effects on enzymes such as:

- Protein Tyrosine Phosphatase 1B (PTP1B) : This enzyme plays a crucial role in insulin signaling. Inhibition of PTP1B can enhance insulin sensitivity and reduce blood glucose levels in diabetic models .

- Aldose Reductase : This enzyme is involved in the polyol pathway, which is significant in diabetic complications. Compounds with similar structures have shown potent inhibition against aldose reductase .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-(2-((2,5-Dimethoxybenzyl)amino)ethoxy)ethanol and related compounds:

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to 2-(2-((2,5-Dimethoxybenzyl)amino)ethoxy)ethanol:

- Diabetes Management : In a study involving db/db mice, administration of a compound with similar structural features significantly reduced blood glucose levels and improved insulin sensitivity .

- Neurological Effects : Research into related compounds has indicated potential neuroprotective effects, suggesting that they may mitigate oxidative stress in neuronal cells .

- Cancer Research : Some derivatives have been studied for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Q & A

Basic Questions

Q. What established synthetic routes exist for 2-(2-((2,5-Dimethoxybenzyl)amino)ethoxy)ethanol, and what parameters critically influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination between 2,5-dimethoxybenzaldehyde and 2-(2-aminoethoxy)ethanol. Key parameters include:

- Solvent selection : Methanol or ethanol with catalytic acid (e.g., H₂SO₄) for optimal protonation of intermediates .

- Temperature control : Reflux conditions (~4 hours) to drive imine formation, followed by reduction (e.g., NaBH₄) at 0–5°C to minimize side reactions .

- Purification : Recrystallization from ethanol or column chromatography to isolate the product from unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing purity and structural confirmation?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies the aromatic protons (2,5-dimethoxybenzyl) and ethoxyethanol backbone. Methoxy groups appear as singlets at ~3.8 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., cleavage at the ether or amine linkages) .

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C ether) validate functional groups .

Q. How does the compound’s solubility profile influence solvent selection in pharmacological assays?

- Methodological Answer : The compound is polar due to its ethoxyethanol and amine groups, making it soluble in water, methanol, and DMSO. For cell-based assays:

- Use aqueous buffers (pH 7.4) for stock solutions.

- Avoid non-polar solvents (e.g., hexane) to prevent precipitation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in LC-MS/MS data when quantifying this compound in biological matrices?

- Methodological Answer : Contradictions may arise from matrix effects (e.g., ion suppression in plasma) or metabolite interference. Strategies include:

- Matrix-matched calibration : Use blank biological matrices (e.g., plasma, urine) spiked with analyte to account for suppression/enhancement .

- Isotopic labeling : Deuterated internal standards (e.g., d₄-2,5-dimethoxybenzyl analogs) correct for recovery variations .

- Gradient optimization : Adjust LC mobile phase (e.g., 0.1% formic acid in acetonitrile/water) to separate co-eluting metabolites .

Q. What strategies mitigate thermal decomposition during GC-MS analysis, as observed in related ethoxyethanol derivatives?

- Methodological Answer : The compound’s ethoxy groups are prone to thermal degradation. Alternatives to GC-MS include:

- LC-MS/MS : Electrospray ionization (ESI) avoids high-temperature vaporization, preserving structural integrity .

- Derivatization : If GC-MS is mandatory, silylation (e.g., BSTFA) stabilizes hydroxyl and amine groups, reducing decomposition .

Q. How can stability-indicating assays be designed to evaluate degradation under varying pH and temperature?

- Methodological Answer :

- Forced degradation studies : Expose the compound to 0.1 M HCl/NaOH (pH 1–13) and heat (40–80°C) for 24–72 hours.

- HPLC-DAD/UV : Monitor degradation products at λ = 280 nm (aromatic absorbance) and compare retention times to intact compound .

- Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life under storage conditions .

Q. What experimental designs address isomer formation during synthesis (e.g., regioisomeric byproducts)?

- Methodological Answer : Isomerization may occur at the benzylamine or ethoxy positions. Mitigation involves:

- Reaction monitoring : Use thin-layer chromatography (TLC) or in-situ IR to detect intermediates.

- Chiral chromatography : Resolve enantiomers using columns like Chiralpak IA with hexane/isopropanol .

- Computational modeling : DFT calculations predict thermodynamic favorability of isomers, guiding solvent/temperature optimization .

Data Contradiction Analysis

Q. How should conflicting toxicity data (e.g., acute vs. chronic exposure) be interpreted for risk assessment?

- Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., in vitro vs. in vivo models). Resolve by:

- Dose-response studies : Test across concentrations (nM–mM) in human hepatocyte lines and rodent models.

- Omics integration : Transcriptomics/proteomics identifies pathways (e.g., oxidative stress) affected at different exposure durations .

Q. Why do NMR and X-ray crystallography data sometimes show structural inconsistencies?

- Methodological Answer : Solution-state NMR may indicate dynamic conformations, while X-ray captures static crystal structures. Address by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.